molecular formula C12H18ClNO B6263232 rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis CAS No. 1807938-92-6

rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis

Cat. No. B6263232
CAS RN: 1807938-92-6
M. Wt: 227.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis (Rac-DiMePEA-HCl) is a chiral cyclobutanamine derivative that has been utilized in numerous scientific research applications. It is a highly potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5) and has been found to exhibit a number of biochemical and physiological effects.

Mechanism of Action

Rac-DiMePEA-HCl acts as a potent and selective agonist of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis. It binds to the rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis receptor and activates the Gq/11-coupled signaling pathway, resulting in the release of various second messengers, such as inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This activation of the Gq/11-coupled signaling pathway is associated with a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Rac-DiMePEA-HCl has been found to have a number of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, such as glutamate, dopamine, and serotonin, and to affect the expression of various proteins, such as the glutamate transporter GLT1 and the dopamine transporter DAT. It has also been found to modulate the activity of various enzymes, such as phospholipase C and protein kinase C, and to affect the expression of various genes, such as the genes encoding the glutamate receptor subunits GluA1 and GluA2.

Advantages and Limitations for Lab Experiments

Rac-DiMePEA-HCl has a number of advantages and limitations for lab experiments. One advantage is that it is a highly potent and selective agonist of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis, making it an ideal tool for studying the role of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis in various neurological disorders. Additionally, it is relatively easy to synthesize and is relatively stable in solution, making it suitable for long-term experiments. However, it is not suitable for use in vivo due to its low solubility in water and its potential for toxicity.

Future Directions

There are a number of potential future directions for Rac-DiMePEA-HCl research. These include further investigation of its mechanism of action, development of novel therapeutic agents based on its structure, and investigation of its potential for use in the treatment of various neurological disorders. Additionally, it could be used to study the role of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis in learning and memory processes, as well as in the development of novel therapeutic agents for the treatment of these disorders. Finally, further research could be conducted to investigate its potential for use in the treatment of addiction and substance abuse.

Synthesis Methods

Rac-DiMePEA-HCl is synthesized through a two-step procedure. In the first step, the amino acid glycine is reacted with a methyl iodide in aqueous dimethylformamide (DMF) to produce the corresponding methyl ester. This is then reacted with a phenoxyacetic acid in the presence of a base, such as sodium hydroxide, to form the desired cyclobutanamine derivative. The cyclobutanamine derivative is then reacted with hydrochloric acid to form Rac-DiMePEA-HCl.

Scientific Research Applications

Rac-DiMePEA-HCl has a wide range of scientific research applications. It has been used in numerous studies to investigate the role of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis in various neurological disorders, such as Parkinson’s disease, Huntington’s disease, and schizophrenia. It has also been used to study the role of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis in learning and memory processes, as well as in the development of novel therapeutic agents for the treatment of these disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis involves the reaction of 2,2-dimethylcyclobutanone with phenol to form 2,2-dimethyl-3-phenoxycyclobutanone. This intermediate is then reacted with (1R,3S)-1-amino-2,2-dimethylcyclobutane to form the desired product.", "Starting Materials": [ "2,2-dimethylcyclobutanone", "phenol", "(1R,3S)-1-amino-2,2-dimethylcyclobutane", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve 2,2-dimethylcyclobutanone in diethyl ether and add phenol. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to form 2,2-dimethyl-3-phenoxycyclobutanone hydrochloride.", "Step 3: Dissolve 2,2-dimethyl-3-phenoxycyclobutanone hydrochloride in diethyl ether and add (1R,3S)-1-amino-2,2-dimethylcyclobutane. Stir the mixture at room temperature for 24 hours.", "Step 4: Add sodium hydroxide to the reaction mixture to form rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine.", "Step 5: Add hydrochloric acid to the reaction mixture to form rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride.", "Step 6: Filter the reaction mixture and wash the solid with diethyl ether. Dry the solid with magnesium sulfate." ] }

CAS RN

1807938-92-6

Product Name

rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.